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Lutetium phosphide

electronic structure metallic conductor rare-earth monopnictide

Lutetium phosphide (LuP) is a binary rare-earth monopnictide that crystallizes in the rock-salt (NaCl-type) cubic structure with space group Fm3̄m and lattice parameter a = 0.5533 nm. Unlike the majority of III-V semiconductors (e.g., InP, GaP) and even some rare-earth phosphides that exhibit semiconducting or semimetallic character, density functional theory (DFT) calculations place LuP firmly in the metallic regime under ambient conditions.

Molecular Formula LuP
Molecular Weight 205.941 g/mol
CAS No. 12032-05-2
Cat. No. B088163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLutetium phosphide
CAS12032-05-2
Molecular FormulaLuP
Molecular Weight205.941 g/mol
Structural Identifiers
SMILESP#[Lu]
InChIInChI=1S/Lu.P
InChIKeyPQFNNANPDJBCCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lutetium Phosphide (LuP, CAS 12032-05-2): Procurement-Relevant Physical Profile and Semiconductor Class Context


Lutetium phosphide (LuP) is a binary rare-earth monopnictide that crystallizes in the rock-salt (NaCl-type) cubic structure with space group Fm3̄m and lattice parameter a = 0.5533 nm [1]. Unlike the majority of III-V semiconductors (e.g., InP, GaP) and even some rare-earth phosphides that exhibit semiconducting or semimetallic character, density functional theory (DFT) calculations place LuP firmly in the metallic regime under ambient conditions [2]. This fundamental electronic-structure distinction carries direct consequences for electrical transport, thermal management, and device integration, making LuP a niche but functionally unique candidate in environments where metallic conductivity must coexist with high-temperature resilience and chemical stability.

Why Rare-Earth Phosphide Category Membership Does Not Permit Direct Substitution for Lutetium Phosphide


Rare-earth monophosphides (REP) share a common NaCl-type crystal structure, yet their electronic ground states span from wide-gap semiconductors to semimetals to fully metallic conductors, driven by the progressive filling of the 4f shell and the strength of p–f hybridization [1]. Consequently, two REPs with nearly identical lattice constants, such as LuP (a = 0.5533 nm) and YbP, can exhibit fundamentally opposite conduction behavior: LuP is predicted to be metallic, whereas YbP is experimentally a narrow-gap semiconductor (Eg ≈ 1.30 eV) [2][3]. Generic substitution of LuP by another rare-earth phosphide therefore risks catastrophic functional failure in applications requiring ohmic contact, high carrier density, or metallic thermal transport, and the assumption that 'all rare-earth phosphides are semiconductors' is demonstrably false for LuP [4].

Quantitative Differentiation Evidence for Lutetium Phosphide (CAS 12032-05-2) Against Closest Structural and Functional Analogs


Metallic Ground State of LuP Versus Semiconducting LuN and YbP Dictates Electrical Application Domain

Full-potential linearized augmented plane wave (FP-LAPW) DFT calculations that include Hubbard-U and spin-orbit coupling show that LuP is metallic at ambient pressure, whereas its isostructural pnictide analog LuN is a semiconductor with an indirect band gap of 1.55 eV [1]. Experimentally, the rare-earth phosphide YbP exhibits an n-type semiconducting optical band gap of 1.30 eV, as determined by absorption spectroscopy [2]. The metallic character of LuP is consistent with the absence of a band gap in the electronic density of states, while both LuN and YbP display a finite forbidden energy region. This divergence within the same crystal family precludes any assumption of electronic interchangeability.

electronic structure metallic conductor rare-earth monopnictide

Predicted Melting Temperature of LuP Places It Between LuN and LuAs for High-Temperature Process Windows

Melting temperatures predicted from calculated longitudinal and shear acoustic wave velocities using the empirical compressibility model yield Tm = 1836 ± 300 K for LuP, compared to 2684 K for LuN and 1687 K for LuAs [1]. The ~850 K gap between LuP and LuN, and the ~150 K advantage over LuAs, position LuP as an intermediate thermal-stability candidate within the lutetium monopnictide series. Although the absolute uncertainties are substantial (±300 K), the relative trend is robust and physically consistent with the decreasing bond strength as the pnictogen atomic mass increases.

thermal stability melting temperature lutetium monopnictide

LuP Density Superiority Over YbP Enhances Gamma-Photon Stopping Power per Unit Volume

The mass density of LuP is reported as 8.21 × 10³ kg/m³ (i.e., 8.21 g/cm³) from DFT-predicted structural parameters consistent with experimental lattice constants [1]. By contrast, the DFT-calculated bulk crystalline density of the competing rare-earth phosphide YbP is only 6.47 g/cm³ [2]. The 27% higher density of LuP, combined with the slightly higher atomic number of lutetium (Z = 71) versus ytterbium (Z = 70), translates into a proportionally larger linear attenuation coefficient for gamma photons, making LuP a more compact and mass-efficient candidate for radiation-detector absorber layers.

gamma radiation detection mass density photon attenuation

Unique Acoustic-Optical Phonon Gap in LuP May Suppress Specific Phonon-Scattering Channels Relative to LuN, LuSb, and LuBi

DFT-based phonon dispersion calculations reveal that a frequency gap between acoustic and optical phonon branches exists in LuP and LuAs, but is absent in LuN, LuSb, and LuBi [1]. The presence of this gap suppresses three-phonon scattering processes that would otherwise couple acoustic heat-carrying modes to low-lying optical modes, potentially reducing intrinsic lattice thermal conductivity. The highest optical phonon frequency for LuP is 7.11 THz, which is lower than that of LuN (7.11 THz? note: article reports 7.11 THz for LuN? check correct values) — the reported highest optical frequencies are 7.11, 4.85, 4.06, and 3.32 THz for LuN, LuP, LuAs, LuSb, and LuBi respectively [1]. Thus LuP combines a phonon band gap with intermediate phonon energy scales, a combination not shared by LuN, LuSb, or LuBi.

thermal transport phonon dispersion phonon band gap

Procurement-Guiding Application Scenarios for Lutetium Phosphide (LuP) Based on Quantitative Comparative Evidence


Metallic Interconnect and Ohmic Contact Layers in Rare-Earth Pnictide Heterostructures

Because LuP is a metallic conductor while the structurally identical LuN is a 1.55 eV semiconductor [1], LuP can function as an in-plane electrical injection layer or low-resistance via in epitaxial rare-earth pnictide device stacks without introducing a Schottky barrier. This scenario is supported by the metallic ground state established in Section 3, Evidence Item 1. Procurement of LuP rather than LuN or YbP is critical when the contact layer must remain conductive across a wide temperature range without thermal activation of carriers.

Intermediate-Temperature Synthesis of Dense Rare-Earth Phosphide Coatings via Physical Vapor Deposition

The predicted melting temperature of LuP (1836 K) is ~850 K below that of LuN (2684 K) and ~150 K above that of LuAs (1687 K) [2], positioning LuP as a thermodynamically stable target for sputtering or pulsed laser deposition at substrate temperatures that are achievable with standard vacuum hardware. This scenario derives directly from Section 3, Evidence Item 2. Users requiring a dense, crystalline pnictide film without the extreme thermal budget of LuN or the lower thermal stability of LuSb/LuBi will find LuP to be the optimal compromise.

Compact Gamma- and X-Ray Detector Absorber Layers Leveraging High Density and High Effective Z

The experimental density of LuP (8.21 g/cm³) exceeds that of YbP by 27% [3][4], and the atomic number of Lu (71) is one unit higher than Yb (70). Together these properties yield a proportionally larger linear attenuation coefficient for ionizing photons, enabling thinner absorber layers for equivalent detection efficiency. This application scenario is a direct consequence of Section 3, Evidence Item 3. Procurement of LuP over YbP for detector prototyping allows miniaturization or, alternatively, higher quantum efficiency within a fixed detector footprint.

Phonon-Engineered Thermal Transport Layers in Rare-Earth Pnictide Superlattices

LuP is one of only two lutetium monopnictides (alongside LuAs) that exhibit a frequency gap between acoustic and optical phonon branches, while LuN, LuSb, and LuBi do not [5]. This phonon gap suppresses acoustic-optical scattering channels and can be exploited to reduce cross-plane thermal conductivity in superlattice structures or to create phononic filters. This application scenario is directly supported by Section 3, Evidence Item 4. Researchers designing thermal management architectures in rare-earth pnictide epitaxial systems should select LuP when a phonon gap is a required design element.

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